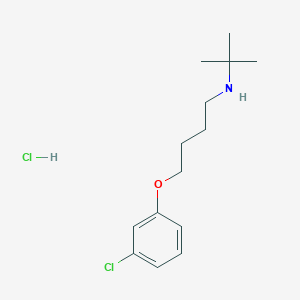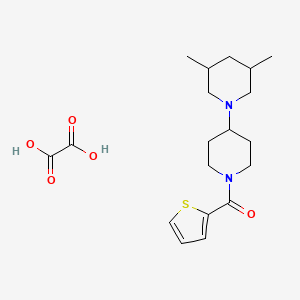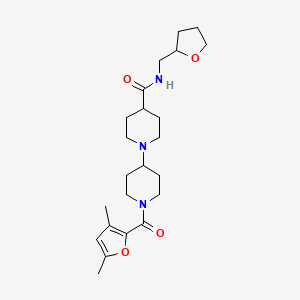![molecular formula C18H25N3O3 B6070367 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6070367.png)
3-[2-(4-morpholinyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-morpholinyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone is a compound that has been widely used in scientific research due to its unique properties. This compound is also known as MPEP and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
MPEP acts as a selective antagonist of mGluR5 by binding to its allosteric site. This results in the inhibition of the downstream signaling pathways that are involved in the pathogenesis of various neurological disorders. MPEP has also been found to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in animal models. It has been found to improve cognitive function, reduce anxiety-like behavior, and enhance social behavior. MPEP has also been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in synaptic plasticity and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPEP in lab experiments is its selective antagonism of mGluR5, which allows for the investigation of the specific role of this receptor subtype in various neurological disorders. However, one of the limitations of using MPEP is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are various future directions for the use of MPEP in scientific research. One potential direction is the investigation of its potential therapeutic applications in various neurological disorders. Another direction is the development of more selective and potent mGluR5 antagonists based on the structure of MPEP. Furthermore, the investigation of the potential off-target effects of MPEP and the development of methods to mitigate these effects may also be a future direction for research.
Conclusion:
In conclusion, MPEP is a compound that has been widely used in scientific research for its unique properties. Its selective antagonism of mGluR5 has made it a valuable tool in the investigation of various neurological disorders. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPEP have been discussed in this paper. The potential therapeutic applications of MPEP and the development of more selective and potent mGluR5 antagonists are promising future directions for research.
Méthodes De Synthèse
The synthesis of MPEP involves the reaction of 2-(4-morpholinyl)acetic acid with 2-phenylethylamine in the presence of a coupling reagent. The resulting intermediate is then reacted with piperazine to yield MPEP. This synthesis method has been widely used in the production of MPEP for scientific research.
Applications De Recherche Scientifique
MPEP has been used in scientific research for its potential therapeutic applications. It has been found to be a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. MPEP has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of these disorders.
Propriétés
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-4-(2-phenylethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17(21-10-12-24-13-11-21)14-16-18(23)19-7-9-20(16)8-6-15-4-2-1-3-5-15/h1-5,16H,6-14H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOFFGJTUXSOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCOCC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-bis(trifluoromethyl)phenyl]-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide](/img/structure/B6070288.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6070294.png)
![3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6070299.png)
![3-(3-chlorophenyl)-N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6070321.png)
![N-methyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B6070323.png)
![3-{2-[4-(2-adamantyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone](/img/structure/B6070344.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B6070346.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6070352.png)

![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B6070365.png)
![methyl 5-[(isopropylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6070371.png)
![N-(3-chloro-4-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6070379.png)
